molecular formula C6H11NO3 B042950 3,3,3-trimethoxypropanenitrile CAS No. 70138-31-7

3,3,3-trimethoxypropanenitrile

Cat. No.: B042950
CAS No.: 70138-31-7
M. Wt: 145.16 g/mol
InChI Key: IPJDXQYLAATRJK-UHFFFAOYSA-N
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Description

3,3,3-Trimethoxypropionitrile: is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.1564 g/mol . It is a colorless oil that is hygroscopic and should be stored under an inert atmosphere . This compound is used in various chemical and biochemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trimethoxypropionitrile can be synthesized through several methods. One common method involves the reaction of 3,3,3-trimethoxypropionic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the nitrile . The reaction conditions typically involve refluxing the acid chloride with ammonia in an inert solvent such as chloroform or methanol .

Industrial Production Methods: Industrial production of 3,3,3-Trimethoxypropionitrile often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trimethoxypropionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3,3-Trimethoxypropionitrile involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The specific molecular targets and pathways depend on the context of its use in chemical and biochemical research .

Comparison with Similar Compounds

Comparison: 3,3,3-Trimethoxypropionitrile is unique due to its three methoxy groups, which provide distinct reactivity and chemical properties compared to similar compounds. For example, 3-Methoxypropionitrile has only one methoxy group, making it less reactive in certain chemical reactions. Similarly, 3,3-Dimethoxypropionitrile has two methoxy groups, offering different reactivity and properties .

Properties

IUPAC Name

3,3,3-trimethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-8-6(9-2,10-3)4-5-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJDXQYLAATRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC#N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220415
Record name 3,3,3-Trimethoxypropionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70138-31-7
Record name 3,3,3-Trimethoxypropionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070138317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trimethoxypropionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the reported purity of the synthesized 3,3,3-Trimethoxypropanenitrile, and which analytical technique was used to determine it?

A1: The synthesized this compound achieved a purity of 98.08% as determined by gas chromatography (GC) analysis. []

Q2: What spectroscopic methods were employed to confirm the identity of the synthesized this compound?

A2: The identity of the synthesized product was confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy. []

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